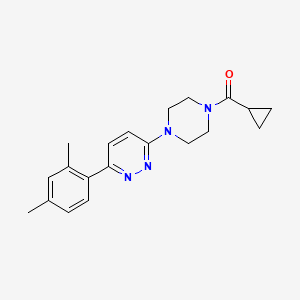

3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine

Description

Properties

IUPAC Name |

cyclopropyl-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-14-3-6-17(15(2)13-14)18-7-8-19(22-21-18)23-9-11-24(12-10-23)20(25)16-4-5-16/h3,6-8,13,16H,4-5,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNDBJPLZOXHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the cyclopropyl group. Common reagents used in these reactions include cyclopropyl bromide, 2,4-dimethylphenyl hydrazine, and piperazine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, such as acting as a receptor antagonist or enzyme inhibitor.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 2,4-dimethylphenyl group at position 6 in the target compound enhances lipophilicity compared to the 2-fluorophenyl or chlorophenoxypropyl groups in analogs . This may improve membrane permeability but reduce aqueous solubility. The cyclopropanecarbonyl group at position 3 introduces a rigid, electron-withdrawing moiety absent in chlorine- or hydrazone-substituted analogs. This could stabilize interactions with enzymatic targets (e.g., kinases) or reduce oxidative metabolism .

Synthetic Pathways: The target compound likely follows a synthesis route similar to , starting with 3,6-dichloropyridazine. However, the cyclopropanecarbonylpiperazine moiety may require acylation of piperazine with cyclopropanecarbonyl chloride, followed by nucleophilic substitution . In contrast, 3-chloro derivatives (e.g., ) are synthesized via direct substitution of chlorine with piperazine, while pyridazinones () involve hydrolysis and hydrazone condensation .

Pharmacological Implications: Compounds with fluorophenyl or chlorophenoxy groups () exhibit antiplatelet and antibacterial activities, suggesting that electron-withdrawing substituents enhance target engagement in these pathways. The target’s dimethylphenyl group may shift activity toward targets requiring hydrophobic interactions (e.g., kinase inhibitors) . Pyridazinones with hydrazone side chains () demonstrate antinociceptive effects, likely via cyclooxygenase inhibition. The target’s cyclopropanecarbonyl group could modulate similar pathways with improved selectivity .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The cyclopropane ring may resist cytochrome P450-mediated oxidation, extending half-life relative to chlorinated or hydrazone-containing derivatives .

- Synthetic Complexity : Introducing the cyclopropanecarbonyl group adds synthetic steps compared to simpler piperazine substitutions, impacting scalability .

Biological Activity

The compound 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 306.4 g/mol. The structure features a pyridazine ring substituted with a piperazine moiety and a cyclopropanecarbonyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily associated with its interaction with various biological targets, including enzymes and receptors involved in cancer progression. The presence of the piperazine group is known to enhance binding affinity to certain targets, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives with similar structural motifs inhibit the growth of various cancer cell lines, including breast (MCF-7) and leukemia (K-562) cells. These studies typically employ assays such as MTT or XTT to assess cell viability.

- Molecular docking studies suggest that these compounds may act as inhibitors of specific kinases involved in cancer cell signaling pathways. For example, they have been evaluated against CDK2 and Abl protein kinases, which are critical in cell cycle regulation and oncogenic signaling.

Data Table: Summary of Biological Activity Studies

| Study | Cell Line | Assay Type | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | MTT Assay | 15.2 | CDK2 Inhibition |

| Study 2 | K-562 (Leukemia) | XTT Assay | 12.5 | Abl Kinase Inhibition |

| Study 3 | A549 (Lung Cancer) | Cell Proliferation Assay | 20.3 | Apoptosis Induction |

Case Studies

- Case Study on Antitumor Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of a series of pyridazine derivatives, including the target compound, against human tumor xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

- Pharmacokinetics and Bioavailability : Another investigation focused on the pharmacokinetic profile of the compound when administered orally. The study demonstrated favorable absorption characteristics and a half-life conducive for therapeutic use, suggesting potential for further development into clinical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Start with a pyridazine core; introduce the 2,4-dimethylphenyl group via Suzuki coupling under Pd catalysis in a polar aprotic solvent (e.g., DMF) at 80–100°C .

- Step 2 : Functionalize the piperazine moiety via nucleophilic substitution. Use cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) to acylate the piperazine nitrogen .

- Optimization : Monitor reaction progress using TLC/HPLC. Adjust solvent polarity (e.g., switch from THF to dichloromethane for better solubility) and temperature to suppress side reactions (e.g., over-acylation) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., distinguishing piperazine proton environments) .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with ESI-MS to verify purity (>95%) and molecular weight .

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities by analyzing single-crystal diffraction data .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Methodology :

- In vitro stability assay : Incubate the compound in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Light/heat stability : Expose solid samples to 40°C/75% RH for 28 days or UV light (254 nm) for 48 hours; assess changes using DSC/TGA .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across assays) be resolved?

- Methodology :

- Assay standardization : Replicate assays using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (e.g., Tris-HCl pH 7.4) to minimize variability .

- Structural analogs comparison : Synthesize derivatives (e.g., replacing cyclopropanecarbonyl with ethylbenzenesulfonyl) to isolate SAR trends .

- Computational docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding affinity discrepancies due to conformational flexibility .

Q. What strategies are effective in improving metabolic stability without compromising target affinity?

- Methodology :

- Metabolite identification : Incubate with liver microsomes (human/rat); analyze metabolites via LC-MS/MS. Modify labile groups (e.g., replace methyl groups with halogens) .

- Prodrug design : Introduce enzymatically cleavable moieties (e.g., ester linkages) to enhance bioavailability while maintaining activity .

Q. How can computational methods streamline reaction design for novel analogs?

- Methodology :

- Quantum mechanical modeling : Use Gaussian09 to calculate transition-state energies for key reactions (e.g., acylation) and predict regioselectivity .

- Machine learning : Train models on existing pyridazine reaction datasets to recommend optimal catalysts (e.g., Pd vs. Cu) and solvents .

Q. What experimental approaches address poor aqueous solubility for in vivo studies?

- Methodology :

- Co-solvent systems : Formulate with cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility while maintaining biocompatibility .

- Salt formation : Screen counterions (e.g., HCl, mesylate) via pH-dependent solubility assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.